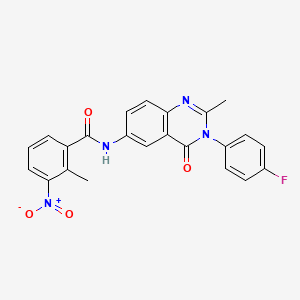

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methyl-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

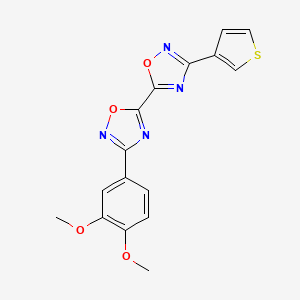

This compound is a derivative of quinazolinone, a class of organic compounds that are often used in medicinal chemistry due to their wide range of biological activities . The presence of a fluorophenyl group and a nitrobenzamide group suggests that this compound could have unique properties and potential applications in various fields.

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a quinazolinone core, with a fluorophenyl group and a nitrobenzamide group attached at specific positions. These groups could significantly influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorophenyl group could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methyl-3-nitrobenzamide belongs to the quinazoline class of compounds. Research in this area has led to the development of simple one-pot synthesis methods for related quinazolinones. Romero, Salazar, and López (2013) describe a procedure for synthesizing 2-(het)arylquinazolin-4(3H)-ones, which might be relevant for producing similar compounds (Romero et al., 2013).

Antibacterial Applications

Quinazoline derivatives have shown promise in the field of antibacterial therapy. Kuramoto et al. (2003) discovered a novel antibacterial 8-chloroquinolone with a distorted N-1 substituent that demonstrated potent activity against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).

Antifolate Applications

Marsham et al. (1990) synthesized new quinazoline antifolates, investigating their effectiveness as inhibitors of thymidylate synthase and their potential for cancer treatment (Marsham et al., 1990).

Cardiac Applications

Yoshida et al. (2014) developed a synthetic route for a compound with potential cardiac applications, highlighting the versatility of quinazoline derivatives in different therapeutic areas (Yoshida et al., 2014).

Antitumor and Imaging Applications

The structure of quinazoline derivatives makes them suitable for tumor imaging and potential antitumor applications. For instance, Dehdashti et al. (2013) assessed a quinazoline-based compound for tumor proliferation imaging using PET (Dehdashti et al., 2013). Additionally, Riadi et al. (2021) synthesized a quinazolinone-based derivative, showing potential as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, important in cancer therapy (Riadi et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN4O4/c1-13-18(4-3-5-21(13)28(31)32)22(29)26-16-8-11-20-19(12-16)23(30)27(14(2)25-20)17-9-6-15(24)7-10-17/h3-12H,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHZLHOWJACQPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methyl-3-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2419823.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2419831.png)

![1-Spiro[3.3]heptan-2-ylethanamine;hydrochloride](/img/structure/B2419832.png)

![4-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2419833.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2419838.png)